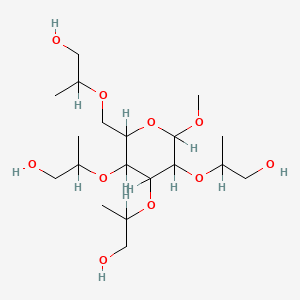
methyl 2,3,4,6-tetrakis-O-(1-hydroxypropan-2-yl)hexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) is a complex chemical compound known for its unique properties and applications. It is a type of polyethylene glycol derivative, specifically an ether with methyl D-glucopyranoside. This compound is often used in various industrial and scientific applications due to its surfactant properties and ability to form stable emulsions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) typically involves the reaction of methyl D-glucopyranoside with ethylene oxide. The process is carried out under controlled conditions, including a temperature range of 150-175°C, a solvent concentration of 15%, and a catalyst such as sodium hydroxide at a dosage of 1% based on the mass of raw materials. The reaction is conducted under a pressure of 0.2-0.3 MPa with continuous stirring .
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of specialized equipment, such as high-pressure reactors and efficient stirring devices, ensures the consistency and quality of the product. The process may also involve additional purification steps to remove any impurities and achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) has numerous applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry: Applied in the production of cosmetics, personal care products, and industrial cleaners due to its surfactant properties
Mecanismo De Acción
The mechanism of action of ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) involves its ability to interact with various molecular targets and pathways. Its surfactant properties allow it to reduce surface tension and form stable emulsions, which is crucial in many of its applications. The compound can also interact with biological membranes, enhancing the permeability and delivery of active ingredients .
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene Glycol (PEG): A widely used polymer with similar surfactant properties but without the glucopyranoside moiety.
Polyoxyethylene Sorbitan Esters (Tween): Another class of surfactants with similar applications but different chemical structures.
Polyoxyethylene Alkyl Ethers: Compounds with similar ethylene oxide chains but different alkyl groups
Uniqueness
The uniqueness of ALPHA-HYDRO-OMEGA-HYDROXY-POLY[OXY(METHYL-1,2-ETHANEDIYL)] ETHER WITH METHYL D-GLUCOPYRANOSIDE (4:1) lies in its combination of polyethylene glycol and methyl D-glucopyranoside, which imparts unique properties such as enhanced biocompatibility and specific interactions with biological molecules. This makes it particularly valuable in applications requiring both surfactant properties and biocompatibility .
Propiedades
Número CAS |
112748-33-1 |
|---|---|
Fórmula molecular |
C19H38O10 |
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
2-[[3,4,5-tris(1-hydroxypropan-2-yloxy)-6-methoxyoxan-2-yl]methoxy]propan-1-ol |
InChI |
InChI=1S/C19H38O10/c1-11(6-20)25-10-15-16(26-12(2)7-21)17(27-13(3)8-22)18(19(24-5)29-15)28-14(4)9-23/h11-23H,6-10H2,1-5H3 |
Clave InChI |
GKFRSRGHGLRUBB-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)OCC1C(C(C(C(O1)OC)OC(C)CO)OC(C)CO)OC(C)CO |
Números CAS relacionados |
52673-60-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-cyanophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110621.png)
![Acetic acid, 2-chloro-2-[2-(2-Methoxyphenyl)hydrazinylidene]-, ethyl ester](/img/structure/B14110631.png)
![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14110634.png)
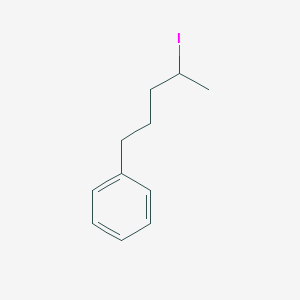
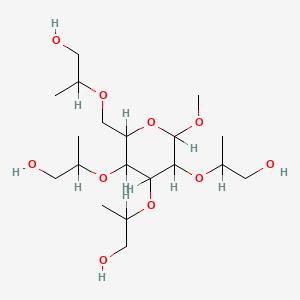

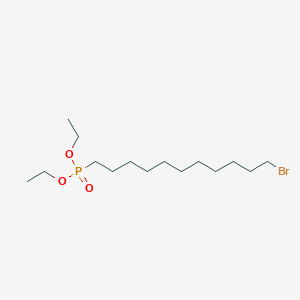
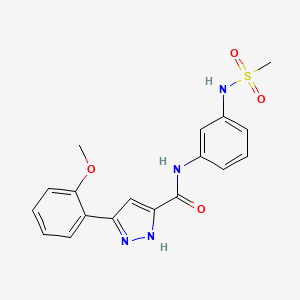
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[4-(propan-2-yl)benzyl]propanamide](/img/structure/B14110678.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110680.png)
![4-[(3-bromobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14110687.png)
![4-[2-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethyl]benzenesulfonamide](/img/structure/B14110696.png)
![3-(4-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110705.png)
![[1,1'-Biphenyl]-2-carboxylicacid, 2'-chloro-4'-nitro-](/img/structure/B14110709.png)
